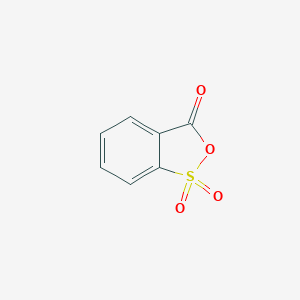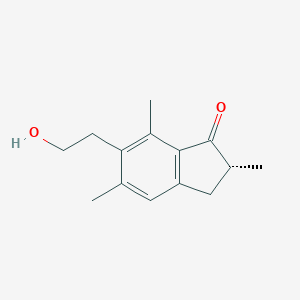
Pterosin B
説明
Inhibition of Enzymes Associated with Alzheimer's Disease
Pterosin B, a derivative extracted from Pteridium aquilinum, has been identified as a potent inhibitor of enzymes involved in the pathogenesis of Alzheimer's disease (AD), such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The compound exhibits strong blood-brain barrier permeability, which is crucial for therapeutic agents targeting brain diseases. The study demonstrates that pterosin B and related compounds could serve as scaffolds for multitarget-directed ligands (MTDLs) in AD therapeutics .
Biosynthesis Pathway
The biosynthesis of pteroside B, which is closely related to pterosin B, follows the typical pathway of sesquiterpenoids. This was confirmed by administering radioactive mevalonate to Pteridium aquilinum var. latiusculum and isolating the radioactive aglycone. The study provides insights into the biosynthetic origins of pterosins and their implications .
Cytotoxic Properties
Pterosin B has been shown to possess cytotoxic properties against HL 60 cells (human leukemia), indicating its potential use in cancer therapeutics. This discovery was part of a study that isolated various compounds from Pteris ensiformis, including new benzoyl glucosides and pterosin sesquiterpenes .
Synthesis of Deuterated Analogues
A new synthesis method for deuterated analogues of pterosin B, such as d4-pterosin B and d4-bromopterosin, has been developed. These analogues are crucial for the detection of ptaquiloside, a carcinogen present in bracken fern, by mass spectrometry. The synthesis approach yields high purity compounds that are important for both environmental analysis and biomedical applications .
Environmental Quantification
Sensitive detection methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for analyzing ptaquiloside and its transformation product pterosin B in soil and groundwater. These methods are significantly more sensitive than previous LC-UV methods and allow for the quantification of these compounds at environmentally relevant concentrations .
Quantitative Assessment in Bracken Fern
A quantitative method involving high-pressure liquid chromatography has been used to assess the content of ptaquiloside and pterosins A and B in bracken fern. This method is crucial for understanding the distribution of these compounds in various parts of the plant and their potential impact on the environment .
Determination in Natural Water
A new sample preservation method and a fast UPLC-MS/MS method have been developed for the quantification of ptaquiloside and pterosin B in environmental water samples. This method improves the repeatability of determinations and helps in assessing the presence of these compounds in natural water sources .
Pterosins from Pteris multifida
Research on Pteris multifida has led to the isolation of new pterosin sesquiterpenoids, including a new C(14) pterosin and dehydropterosin B. Some of these compounds have shown potent cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment .
Total Synthesis of Pterosines B and C
The total synthesis of pterosines B and C has been achieved through a process that includes Sonogashira couplings and a photochemical ring-closure step. This synthesis provides a pathway for the production of these compounds for further study and potential therapeutic use .
科学的研究の応用
Application 1: Therapeutic Effects on Cardiomyocyte Hypertrophy
- Summary of the Application: Pterosin B has been investigated for its potential therapeutic effects on cardiomyocyte hypertrophy, a condition characterized by an abnormal increase in cardiac muscle mass in the left ventricle, resulting in cardiac dysfunction .
- Methods of Application or Experimental Procedures: The study investigated whether Pterosin B can regulate cardiomyocyte hypertrophy induced by angiotensin II (Ang II) using H9c2 cells . The antihypertrophic effect of Pterosin B was evaluated by measuring hypertrophy-related gene expression, cell size, and protein synthesis .
- Results or Outcomes: The results showed that Pterosin B reduced hypertrophy-related gene expression, cell size, and protein synthesis . In addition, upon Ang II stimulation, Pterosin B attenuated the activation and expression of major receptors, Ang II type 1 receptor and a receptor for advanced glycation end products, by inhibiting the phosphorylation of PKC-ERK-NF-κB pathway signaling molecules . Pterosin B also showed the ability to reduce excessive intracellular reactive oxygen species, critical mediators for cardiac hypertrophy upon Ang II exposure, by regulating the expression levels of NAD (P)H oxidase 2/4 .
Application 2: Therapeutic Effects on Osteoarthritis
- Summary of the Application: Pterosin B has been studied for its potential therapeutic effects on osteoarthritis, a common debilitating joint disorder characterized by the loss of articular cartilage .
- Methods of Application or Experimental Procedures: The study involved the generation of chondrocyte-specific salt-inducible kinase 3 (Sik3) conditional knockout mice. These mice were found to be resistant to osteoarthritis with thickened articular cartilage due to a larger chondrocyte population . Pterosin B, an edible compound from Pteridium aquilinum, was identified as a Sik3 pathway inhibitor .
- Results or Outcomes: The study showed that either Sik3 deletion or intraarticular injection of mice with Pterosin B inhibits chondrocyte hypertrophy and protects cartilage from osteoarthritis . These results suggest that Sik3 regulates the homeostasis of articular cartilage and is a target for the treatment of osteoarthritis, with Pterosin B as a candidate therapeutic .
Application 3: Ethnopharmacological and Phytochemical Attributes
- Methods of Application or Experimental Procedures: The study involved a comprehensive review of the ethnopharmacological, phytochemical, and clinical attributes of medicinal pteridophytes .
- Results or Outcomes: The review highlighted the therapeutic properties of various pteridophytes, including Selaginella sp., which has been demonstrated to have numerous therapeutic properties, including antioxidative, inflammation-reducing, anti-carcinogenic, diabetes-fighting, virucidal, antibacterial, and anti-senile dementia effects .
Application 4: Antioxidant Activity
- Summary of the Application: Pterosin B has been studied for its potential antioxidant activity. Reactive oxygen species (ROS) are known to play a role in various pathological conditions, and antioxidants can help neutralize these harmful effects .
- Methods of Application or Experimental Procedures: The study involved the quantification of oxidants by CM-H2DCFDA, a common method for detecting ROS .
- Results or Outcomes: The study found that Pterosin B attenuated the production of excessive ROS . This suggests that Pterosin B could have potential therapeutic effects in conditions where ROS play a detrimental role .
Application 5: Traditional Medicine
- Methods of Application or Experimental Procedures: The study involved a comprehensive review of the ethnopharmacological, phytochemical, and clinical attributes of medicinal pteridophytes .
- Results or Outcomes: The review highlighted the therapeutic properties of various pteridophytes, including Drynaria quercifolia, which has been reported to help with flatulence, heartburn, constipation, inflammatory conditions, typhoid, flu, osteoarthritis, migraines, and more .
Safety And Hazards
特性
IUPAC Name |
(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNCSXMTBXDZQA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955715 | |
| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pterosin B | |
CAS RN |
34175-96-7 | |
| Record name | Pterosin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34175-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



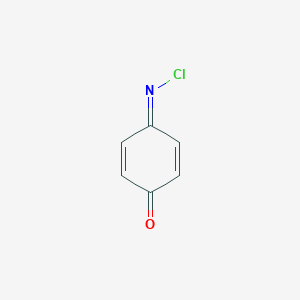
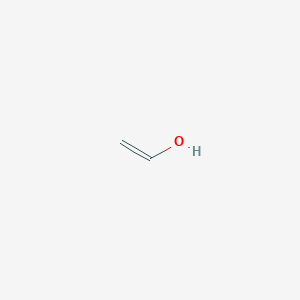
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
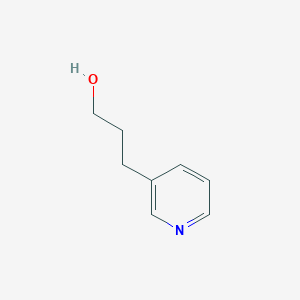
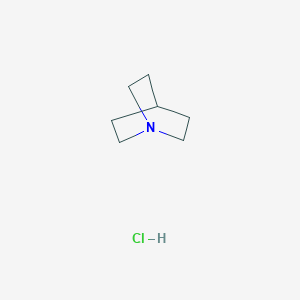
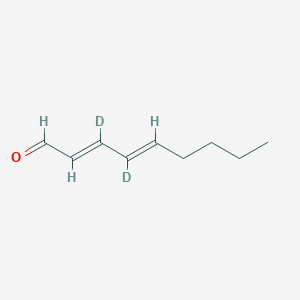
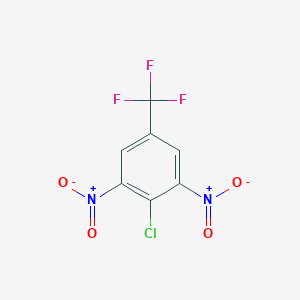
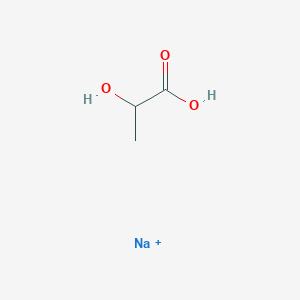
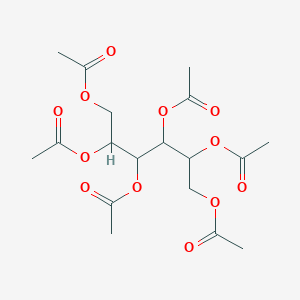
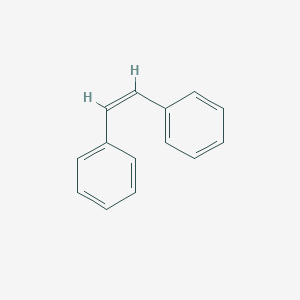
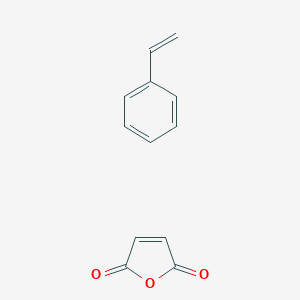
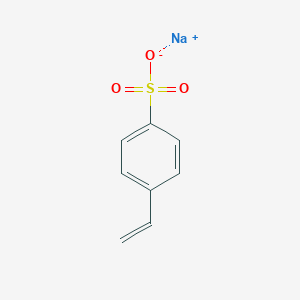
![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)
